molecular formula C7H4FNO2S B1471354 4-Cyanobenzene-1-sulfonyl fluoride CAS No. 33719-37-8

4-Cyanobenzene-1-sulfonyl fluoride

Cat. No. B1471354
CAS RN: 33719-37-8
M. Wt: 185.18 g/mol
InChI Key: YKZXWWMBQGHLNP-UHFFFAOYSA-N
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Description

4-Cyanobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 33719-37-8 . It has a molecular weight of 185.18 . The IUPAC name for this compound is 4-cyanobenzene-1-sulfonyl fluoride .


Molecular Structure Analysis

The InChI code for 4-Cyanobenzene-1-sulfonyl fluoride is 1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Cyanobenzene-1-sulfonyl fluoride is a powder with a melting point of 88-92°C . and is stored at room temperature .

Scientific Research Applications

Inhibitors of β-Carbonic Anhydrases

4-Cyanobenzene-1-sulfonyl fluoride derivatives have been studied for their potential as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's life cycle, and their inhibition could lead to new antimycobacterial agents with different mechanisms of action, potentially addressing drug resistance issues (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Radiopharmaceutical Development

Sulfonyl fluorides, including those derived from 4-Cyanobenzene-1-sulfonyl fluoride, are being explored as prosthetic compounds in radiopharmaceutical development. Their ability to incorporate fluorine-18, a radioactive isotope, makes them suitable for creating biomarkers for positron emission tomography (PET) imaging (Inkster et al., 2012).

Polymer Synthesis and Applications

Aminobenzenesulfonyl fluorides, such as 4-Cyanobenzene-1-sulfonyl fluoride, enable the synthesis of a wide range of polymers and copolymers with sulfonic acid groups. These materials have applications in various fields, including as potential electrolytes for lithium batteries (Hart & Timmerman, 1960).

Synthesis of Functionalized Isoxazoles

The compound has been used to develop a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride. This reagent facilitates the regioselective synthesis of functionalized isoxazoles, expanding the scope of chemical synthesis (Leng & Qin, 2018).

Synthesis of Sulfonyl Fluorides

An efficient method for the synthesis of polyfluoroalkanesulfonyl fluorides, derived from 4-Cyanobenzene-1-sulfonyl fluoride, has been reported. These compounds have potential applications in the development of electrolytes for lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

Electrochemical Synthesis

The electrochemical synthesis of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride represents an environmentally friendly approach to produce these functional groups, with applications in click chemistry and other fields (Laudadio et al., 2019).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H312, H314, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-cyanobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZXWWMBQGHLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobenzene-1-sulfonyl fluoride

CAS RN

33719-37-8
Record name 4-cyanobenzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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